2-Butyryloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

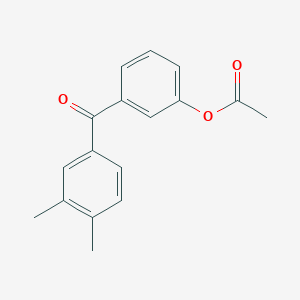

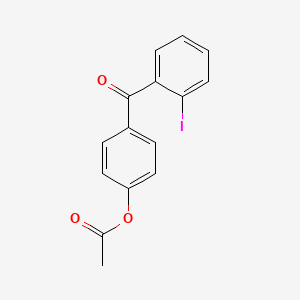

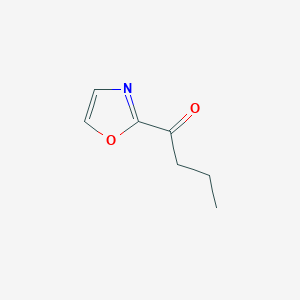

2-Butyryloxazole is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The specific structure and properties of this compound are not directly discussed in the provided papers, but related compounds and their synthesis methods are mentioned.

Synthesis Analysis

The synthesis of benzoxazoles, which are structurally related to this compound, can be achieved through a sequential one-pot procedure starting from aryl and vinyl bromides. This process involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle . Although this method is specific to benzoxazoles, it provides insight into potential synthetic routes that could be adapted for the synthesis of this compound by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly analyzed in the provided papers. However, the structure of benzoxazoles and triazoles, which are mentioned in the papers, includes a heterocyclic ring similar to that of oxazoles. The presence of heteroatoms such as nitrogen and oxygen within these rings is crucial for the chemical behavior and reactivity of these compounds .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound. However, they do describe the chemical transformations of related heterocyclic compounds. For instance, the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides leads to the formation of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazoles and their diazenyl analogs . These reactions highlight the reactivity of nitrogen-oxygen functional groups, which could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the properties of heterocyclic compounds like benzoxazoles and triazoles can be inferred to some extent. These properties are often influenced by the heteroatoms in the ring and the substituents attached to it. For example, the presence of tert-butyl-NNO-azoxy groups and aliphatic amines in the triazole oxides affects their reactivity and physical characteristics, as evidenced by their NMR spectroscopy data . Similarly, the electronic and steric effects of substituents on the oxazole ring would influence the properties of this compound.

Scientific Research Applications

Corrosion Inhibition

2-Butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, a related compound to 2-Butyryloxazole, has been demonstrated as an effective corrosion inhibitor for mild steel in acidic environments. It inhibits corrosion reactions on polished steel surfaces, acting as a mixed-type inhibitor with high efficiency under certain conditions. The study suggests that the presence of chloride ions in acidic medium enhances its corrosion inhibition capabilities for positively charged steel surfaces, highlighting its potential in protecting metal infrastructure against corrosion (Moretti, Guidi, & Fabris, 2013).

Anticancer Activity

Derivatives of benzoxazoles, including structures related to this compound, have been identified as promising antitumor agents targeting human DNA topoisomerase enzymes. Specifically, certain nitro-benzoxazole and oxazolo[4,5-b]pyridine derivatives demonstrated significant inhibition of hTopo IIα, a key enzyme in DNA replication and cell division, indicating their potential as novel anticancer drugs (Karatas et al., 2021).

Luminescent Materials

A study on imidazole and oxazole-based heterocycles, which are structurally similar to this compound, explored their luminescent properties. The oxazole derivatives exhibited higher photoluminescence efficiencies than their imidazole counterparts, with potential applications in fluorescent materials and optical sensors. These compounds displayed quantum yields close to unity in non-polar solvents and demonstrated reversible fluorescence photo-switching, underscoring their utility in advanced material sciences (Eseola et al., 2011).

Polymer Science

In polymer science, copolymers of 2-ethyl-2-oxazoline and 2-nonyl-2-oxazoline were synthesized to study the effects of monomer distribution on physical and mechanical properties. This research, involving oxazoline derivatives related to this compound, illustrates the impact of polymer architecture on material properties such as surface energy, phase segregation behavior, and transition temperatures. The findings contribute to the development of polymers with tailored features for specific applications (Fijten et al., 2007).

Safety and Hazards

properties

IUPAC Name |

1-(1,3-oxazol-2-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-3-6(9)7-8-4-5-10-7/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECXIELECAJJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642033 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-24-2 |

Source

|

| Record name | 1-(2-Oxazolyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.